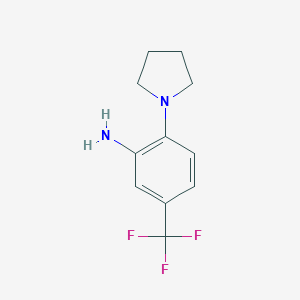

2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)8-3-4-10(9(15)7-8)16-5-1-2-6-16/h3-4,7H,1-2,5-6,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDFKXPVMXSXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333817 | |

| Record name | 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133184-80-2 | |

| Record name | 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 133184-80-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline (CAS 133184-80-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline, CAS number 133184-80-2. This compound is a valuable building block in medicinal chemistry, incorporating two key pharmacophores: a pyrrolidine ring and a trifluoromethylaniline moiety. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds. This guide summarizes its physicochemical properties, provides a putative synthesis pathway, and discusses its potential applications in drug discovery.

Introduction

The strategic incorporation of fluorine atoms and saturated heterocyclic systems into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl group (-CF3) is particularly favored for its ability to modulate key pharmacokinetic and pharmacodynamic properties.[1] Similarly, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent feature in a wide array of natural products and synthetic drugs, contributing to their biological activity and three-dimensional complexity.[2][3][4][5][6]

2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline combines these two important structural motifs. Its aniline backbone provides a versatile platform for further chemical modification, making it a valuable intermediate for the synthesis of novel therapeutic agents. This document aims to consolidate the available technical information on this compound to facilitate its use in research and development.

Physicochemical Properties

A summary of the known physical and chemical properties of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline is presented in Table 1. These properties are essential for designing synthetic routes, developing analytical methods, and understanding the compound's behavior in biological systems.

Table 1: Physicochemical Data for 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

| Property | Value |

| CAS Number | 133184-80-2 |

| Molecular Formula | C₁₁H₁₃F₃N₂[7] |

| Molecular Weight | 230.23 g/mol [7] |

| IUPAC Name | 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline |

| Synonyms | N-(2-Amino-4-trifluoromethylphenyl)pyrrolidine |

| Appearance | Solid, Low Melting Solid[8] |

| Purity | ≥97.0%[8] |

Note: Specific experimental values for properties like melting point and solubility are not consistently reported in publicly available literature and may vary between suppliers.

Synthesis and Characterization

Putative Synthetic Pathway

A likely approach to synthesize this compound is through a nucleophilic aromatic substitution reaction. The general workflow is depicted below:

Caption: Putative synthesis workflow for the target compound.

Conceptual Experimental Protocol

Reaction Setup:

-

To a solution of 2-fluoro-5-(trifluoromethyl)aniline in a suitable aprotic polar solvent (e.g., dimethylformamide or dimethyl sulfoxide), add an excess of pyrrolidine.

-

A non-nucleophilic base (e.g., potassium carbonate or triethylamine) may be added to scavenge the hydrofluoric acid byproduct.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Characterization

The identity and purity of the synthesized 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline would be confirmed using standard analytical techniques.

Table 2: Required Analytical Data for Characterization

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the aniline ring and the aliphatic protons of the pyrrolidine ring. |

| ¹³C NMR | Resonances for the aromatic and aliphatic carbons, including the trifluoromethyl carbon. |

| ¹⁹F NMR | A characteristic signal for the trifluoromethyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (230.23 m/z). |

| HPLC | A single major peak indicating the purity of the compound. |

| FT-IR | Characteristic absorption bands for N-H stretching (amine), C-F stretching (trifluoromethyl), and aromatic C-H bonds. |

Applications in Drug Discovery

The structural features of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline make it a highly attractive starting material for the synthesis of novel drug candidates across various therapeutic areas.

Role as a Key Intermediate

This compound serves as a versatile intermediate for introducing the 2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl moiety into larger, more complex molecules. The primary amine group can be readily functionalized through various reactions, including:

-

Amide bond formation

-

Sulfonamide synthesis

-

Reductive amination

-

Diazotization followed by substitution

-

Participation in transition metal-catalyzed cross-coupling reactions

This versatility allows for the construction of diverse chemical libraries for high-throughput screening and lead optimization. The logical relationship for its use as a building block is illustrated below:

Caption: Role as a versatile chemical building block.

Potential Therapeutic Targets

While no specific biological activity has been reported for 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline itself, its structural components are present in molecules targeting a wide range of biological pathways. The pyrrolidine scaffold is found in drugs targeting central nervous system disorders, infectious diseases, and cancer.[2][3][4][5][6] The trifluoromethylaniline moiety is a common feature in kinase inhibitors, ion channel modulators, and other targeted therapies.[1] Therefore, derivatives of this compound could potentially be investigated for, but not limited to, the following therapeutic areas:

-

Oncology

-

Neuroscience

-

Infectious Diseases

-

Inflammatory Disorders

Safety and Handling

Based on available Material Safety Data Sheets (MSDS), 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline should be handled with care in a well-ventilated laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Conclusion

2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline is a valuable chemical intermediate with significant potential in drug discovery and development. Its unique combination of a pyrrolidine ring and a trifluoromethylaniline core provides a robust scaffold for the synthesis of novel compounds with potentially enhanced pharmacological properties. This technical guide provides a foundation for researchers and scientists to utilize this compound in their synthetic and medicinal chemistry programs. Further research is warranted to fully explore its synthetic utility and the biological activities of its derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Fluorinated Compounds | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Structure and Synthesis of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic routes for 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline, a valuable building block in medicinal chemistry and drug discovery. This document details two primary synthetic strategies, providing step-by-step experimental protocols and relevant quantitative data.

Chemical Structure and Properties

2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline is an aromatic amine derivative characterized by a pyrrolidine ring and a trifluoromethyl group attached to the aniline core.

Chemical Structure:

Key Identifiers and Properties:

| Property | Value |

| IUPAC Name | 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline |

| CAS Number | 133184-80-2[1] |

| Molecular Formula | C₁₁H₁₃F₃N₂[1] |

| Molecular Weight | 230.23 g/mol [1] |

| SMILES | C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)N |

| InChI | InChI=1S/C11H13F3N2/c12-11(13,14)8-3-4-10(9(15)7-8)16-5-1-2-6-16/h3-4,7H,1-2,5-6,15H2 |

Synthetic Routes and Experimental Protocols

The synthesis of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline can be effectively achieved through two primary methodologies: Nucleophilic Aromatic Substitution (SₙAr) and Buchwald-Hartwig Amination. Both methods offer distinct advantages and are detailed below.

Synthesis via Nucleophilic Aromatic Substitution (SₙAr)

This pathway involves a two-step process: the nucleophilic displacement of a halide on a nitro-substituted aromatic ring by pyrrolidine, followed by the reduction of the nitro group to an amine. The strongly electron-withdrawing trifluoromethyl and nitro groups activate the aromatic ring, facilitating the initial nucleophilic attack.

Logical Workflow for SₙAr Synthesis:

Figure 1. SₙAr Synthesis Workflow

Experimental Protocol:

Step 1: Synthesis of 1-(2-Nitro-5-(trifluoromethyl)phenyl)pyrrolidine

-

To a solution of 2-chloro-1-nitro-4-(trifluoromethyl)benzene (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add pyrrolidine (1.5 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-(2-nitro-5-(trifluoromethyl)phenyl)pyrrolidine.

Step 2: Reduction to 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

-

Dissolve the 1-(2-nitro-5-(trifluoromethyl)phenyl)pyrrolidine (1.0 eq) in a solvent mixture, typically ethanol and water.

-

Add a reducing agent. A common and effective method is the use of iron powder (Fe) in the presence of an acid such as hydrochloric acid (HCl) or ammonium chloride (NH₄Cl).

-

Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the combined organic extracts, concentrate, and purify the residue by column chromatography to obtain the final product, 2-(pyrrolidin-1-yl)-5-(trifluoromethyl)aniline.

Quantitative Data for SₙAr Synthesis:

| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloro-1-nitro-4-(trifluoromethyl)benzene, Pyrrolidine | K₂CO₃ | DMF | 90 | 4-6 | 85-95 |

| 2 | 1-(2-Nitro-5-(trifluoromethyl)phenyl)pyrrolidine | Fe, NH₄Cl | Ethanol/H₂O | 80 | 2-4 | 80-90 |

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the direct coupling of an aryl halide with an amine. For the synthesis of the target compound, 2-bromo-5-(trifluoromethyl)aniline can be coupled with pyrrolidine.

Logical Workflow for Buchwald-Hartwig Amination:

Figure 2. Buchwald-Hartwig Amination Workflow

Experimental Protocol:

-

Set up a reaction vessel (e.g., a Schlenk tube) under an inert atmosphere (argon or nitrogen).

-

To the vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide (NaOtBu), 1.2-1.5 eq).

-

Add 2-bromo-5-(trifluoromethyl)aniline (1.0 eq) and pyrrolidine (1.2 eq).

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination:

| Reactants | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Bromo-5-(trifluoromethyl)aniline, Pyrrolidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 75-90 |

Note: The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination and may require optimization.

Conclusion

This guide has outlined the key structural features and two robust synthetic pathways for the preparation of 2-(pyrrolidin-1-yl)-5-(trifluoromethyl)aniline. Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination methods are reliable and can be adapted for various scales of synthesis. The selection of the optimal route will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. The provided experimental protocols and data serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate.

References

A Technical Guide to the Research Applications of Trifluoromethylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Trifluoromethylaniline derivatives represent a cornerstone in modern chemical and pharmaceutical research. The strategic incorporation of the trifluoromethyl (-CF3) group onto the aniline scaffold imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic effects that can significantly improve a molecule's biological activity and pharmacokinetic profile.[1][2][3] This guide explores the diverse applications of these versatile compounds, focusing on their pivotal roles in medicinal chemistry, providing quantitative data, detailed experimental protocols, and visual workflows to support researchers in the field.

Core Applications in Medicinal Chemistry

The trifluoromethylaniline moiety is a privileged scaffold found in numerous approved drugs and clinical candidates.[1][4] Its utility spans multiple therapeutic areas, most notably in oncology and anti-inflammatory drug discovery. The electron-withdrawing nature of the -CF3 group can alter the pKa of the aniline nitrogen, influencing hydrogen bonding and leading to enhanced binding affinity for biological targets.[2]

A significant number of kinase inhibitors feature a trifluoromethyl group, as kinases play a central role in cellular signaling pathways that are often dysregulated in cancer.[5][6] Trifluoromethylaniline derivatives form the structural basis of several potent inhibitors targeting key oncogenic kinases.[4][7]

Sorafenib and Nilotinib: These approved anticancer agents are prime examples. Sorafenib, which contains a 4-chloro-3-(trifluoromethyl)aniline core, is a multi-kinase inhibitor targeting Raf kinases (Raf-1, B-Raf) and various receptor tyrosine kinases (VEGFR, PDGFR, c-KIT) involved in tumor progression and angiogenesis.[2][7] Nilotinib, used in the treatment of chronic myeloid leukemia (CML), targets the Bcr-Abl fusion protein, c-KIT, and PDGFR.[2][7] The trifluoromethyl group in these molecules is crucial for their potent inhibitory activity.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of key trifluoromethylaniline-containing drugs against their primary kinase targets.

| Compound | Target Kinase(s) | IC50 (nM) | Assay Conditions/Cell Line | Reference(s) |

| Sorafenib | Raf-1 | 6 | Cell-free assay | [2] |

| B-Raf | 22 | Cell-free assay | [2] | |

| B-Raf (V600E) | 38 | Cell-free assay | [2] | |

| VEGFR-2 | 90 | Cell-free assay | [2] | |

| PDGFR-β | 57 | Cell-free assay | [2] | |

| c-KIT | 68 | Cell-free assay | [2] | |

| Nilotinib | Bcr-Abl | 20-60 | In vitro kinase assay | [2] |

| PDGFR | 69 | In vitro kinase assay | [2] | |

| c-KIT | 210 | In vitro kinase assay | [2] | |

| Compound 30 | FLT3-WT | ≤ 25 | Kinase activity assay | [8] |

| (FLT3/CHK1 Inhibitor) | FLT3-D835Y | ≤ 25 | Kinase activity assay | [8] |

| CHK1 | ≤ 25 | Kinase activity assay | [8] |

Signaling Pathway: Raf/MEK/ERK Pathway Inhibition

Trifluoromethylaniline derivatives like Sorafenib interrupt key signaling cascades that promote cell proliferation. The diagram below illustrates the inhibition of the Raf/MEK/ERK pathway, a critical target in many cancers.

The aniline scaffold is foundational to many analgesic and anti-inflammatory agents.[4] The trifluoromethylaniline moiety has been successfully incorporated into selective cyclooxygenase-2 (COX-2) inhibitors.[9][10] COX-2 is an enzyme responsible for inflammation and pain, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs.[11][12]

Quantitative Data: COX-1/COX-2 Inhibitory Activity

This table presents the IC50 values and selectivity of novel trifluoromethyl-pyrazole-carboxamide derivatives against COX-1 and COX-2 enzymes.[9]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |

| Compound 3b | 0.46 | 3.82 | 0.12 | [9] |

| Compound 3d | 5.61 | 4.92 | 1.14 | [9] |

| Compound 3g | 4.45 | 2.65 | 1.68 | [9] |

| Ketoprofen | 0.77 | 0.164 | 4.70 | [9] |

Applications in Agrochemicals and Materials Science

Beyond pharmaceuticals, trifluoromethylaniline derivatives are essential intermediates in the agrochemical and materials science industries.[13][14]

-

Agrochemicals: They are used to synthesize modern herbicides, fungicides, and pesticides. The -CF3 group enhances the biological activity and metabolic stability of the active ingredients, leading to more effective and persistent crop protection agents.[15][16][17]

-

Materials Science: These compounds are incorporated into advanced polymers and coatings to impart desirable properties such as increased thermal stability, chemical resistance, and unique surface characteristics.[14][16][18] They also serve as precursors in the synthesis of specialty dyes and pigments.[13]

Experimental Protocols

Detailed and reproducible methodologies are critical for research. Below are representative protocols for the synthesis and biological evaluation of trifluoromethylaniline derivatives.

This protocol describes a modern, user-friendly method for synthesizing ortho-trifluoromethoxylated aniline derivatives using Togni reagent II.[19][20]

Objective: To synthesize methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

Step 1: O-Trifluoromethylation

-

Inside a nitrogen-filled glovebox, add methyl 4-(N-hydroxyacetamido)benzoate (1.00 equiv), Cesium Carbonate (Cs2CO3, 10.0 mol%), and Togni reagent II (1.20 equiv) to an oven-dried 250 ml round-bottom flask equipped with a magnetic stir bar.[20]

-

Add anhydrous chloroform (CHCl3) to the flask via syringe to achieve a 0.1 M concentration.[19]

-

Seal the flask and stir the reaction mixture at room temperature for 12 hours.[20]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the intermediate, methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.[20]

Step 2: Intramolecular OCF3 Migration

-

Add the purified intermediate from Step 1 (1.00 equiv) and a magnetic stir bar to a 100 ml round-bottom flask.[20]

-

Add nitromethane to the flask to achieve a 0.1 M concentration.

-

Equip the flask with a water condenser and heat the reaction mixture to 120 °C.[19][20]

-

Stir the mixture for 12 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and concentrate in vacuo.

-

Purify the crude product using flash column chromatography (eluting with a hexanes:EtOAc gradient) to yield the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[20]

General Synthesis and Evaluation Workflow

The following diagram outlines a typical workflow for the development and testing of novel trifluoromethylaniline derivatives.

This protocol is a standard colorimetric assay to assess the effect of compounds on cell viability.[21]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Procedure:

-

Cell Seeding: Plate cells (e.g., a cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylaniline test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[21]

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion

Trifluoromethylaniline derivatives are indispensable tools in modern research, offering a synthetically accessible scaffold with profound impacts on the physicochemical and biological properties of molecules. Their proven success in oncology and anti-inflammatory drugs, coupled with their expanding use in agrochemicals and materials science, ensures that they will remain a focus of intensive research and development. The protocols and data presented in this guide provide a foundational resource for scientists aiming to harness the unique potential of this important chemical class.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. chemimpex.com [chemimpex.com]

- 15. nbinno.com [nbinno.com]

- 16. tuodaindus.com [tuodaindus.com]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

- 19. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

The Pyrrolidine Moiety: A Privileged Scaffold in Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast number of natural products and synthetic bioactive molecules.[1][2][3] Its structural and physicochemical properties, including its three-dimensional nature, the basicity of the nitrogen atom, and the potential for stereochemical diversity, make it a highly versatile building block in drug design.[3][4] This technical guide provides a comprehensive overview of the pivotal role of the pyrrolidine moiety in bioactive compounds, detailing its contribution to various therapeutic areas, supported by quantitative data, experimental protocols, and visualizations of key biological pathways and workflows.

The Significance of the Pyrrolidine Scaffold in Drug Design

The prevalence of the pyrrolidine ring in approved drugs and clinical candidates stems from several key advantages it confers to a molecule:[4][5]

-

Three-Dimensional Diversity: The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling a more effective exploration of the three-dimensional space of a biological target's binding site.[4]

-

Physicochemical Properties: The nitrogen atom in the pyrrolidine ring is typically basic, which can be crucial for forming salt bridges with acidic residues in target proteins and can enhance aqueous solubility.[2][6]

-

Stereochemical Complexity: The pyrrolidine ring can contain up to four stereocenters, leading to a large number of possible stereoisomers. This stereochemical diversity is critical for achieving high potency and selectivity for a specific biological target.[4]

-

Metabolic Stability: The pyrrolidine scaffold is generally considered to be metabolically stable, contributing to favorable pharmacokinetic profiles of drug candidates.[2]

Therapeutic Applications of Pyrrolidine-Containing Compounds

The versatility of the pyrrolidine scaffold has led to its incorporation into a wide range of therapeutic agents across numerous disease areas.

Anticancer Activity

Pyrrolidine derivatives are prominent in oncology research, with many compounds exhibiting potent anticancer activity through various mechanisms, including kinase inhibition and cytotoxicity.[3][7]

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Cell Line | IC50 | Reference |

| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 (Breast Cancer) | 0.42 - 0.78 µM | [3] |

| Spiro[pyrrolidine-3,3′-oxindoles] | HT29 (Colon Cancer) | 0.39 - 0.92 µM | [3] |

| Spiropyrrolidine-thiazolo-oxindoles | HepG2 (Liver Cancer) | 0.80 - 0.85 µg/mL | [8] |

| Spiropyrrolidine-thiazolo-oxindoles | HCT-116 (Colon Cancer) | 2.00 - 3.00 µg/mL | [8] |

| Pyrrolidine-2,5-dione derivatives | HeLa (Cervical Cancer) | 19 - 37 µM | [9] |

| Polysubstituted Pyrrolidines | HCT116 (Colon Cancer) | Varies (e.g., 3k: ~5 µM) | [10] |

| Tetrazolopyrrolidine-1,2,3-triazole analogues | HeLa (Cervical Cancer) | 0.32 - 1.80 µM | [11] |

| Copper (II) complexes with pyrrolidine | SW480 (Colon Cancer) | 0.99 µM | [12] |

Enzyme Inhibition

The pyrrolidine scaffold is a key feature in the design of potent and selective enzyme inhibitors. A notable example is the inhibition of acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease.[13]

Table 2: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives

| Compound Class | Target Enzyme | IC50 / Ki | Reference |

| N-benzoylthiourea-pyrrolidine derivatives | Acetylcholinesterase (AChE) | 0.029 - 0.087 µM | [8] |

| Pyrrolidine sulfonamide derivatives | Dipeptidyl peptidase-IV (DPP-IV) | 11.32 µM | [12] |

| Polyhydroxylated pyrrolidines | α-glucosidase | Varies | [4] |

| Pyrrolidine amide derivatives | N-acylethanolamine acid amidase (NAAA) | 0.48 - 1.5 µM | [13] |

| Benzofuroxane pyrrolidine hydroxamates | Matrix Metalloproteinase-2 (MMP-2) | 102 - 182 nM | [13] |

| Benzoxazole clubbed 2-pyrrolidinones | Monoacylglycerol Lipase (MAGL) | 7.6 - 8.4 nM | [6] |

Anti-inflammatory and Antiviral Activity

Pyrrolidine-containing compounds have also demonstrated significant potential as anti-inflammatory and antiviral agents.

Table 3: Anti-inflammatory and Antiviral Activity of Selected Pyrrolidine Derivatives

| Compound Class | Biological Activity | IC50 / EC50 | Reference |

| Pyrrolidine amide derivatives | Anti-inflammatory (NAAA inhibition) | 0.48 - 1.5 µM | [13] |

| Pyrrolizine derivatives | Anti-inflammatory (15-LOX inhibition) | 4.61 - 6.64 µM | [11] |

| Pyrrolo[2,3-d]pyrimidine derivatives | Antiviral (Human Cytomegalovirus) | Pronounced at 10-100 µM | [8] |

| Pyrrolo[2,3-d]pyrimidine derivatives | Antiviral (Herpes Simplex Virus 1) | Pronounced at 10-100 µM | [8] |

| Pyrrolidine-scaffold compounds | Antiviral (Hepatitis B Virus) | 35 nM | [14] |

| Pyrrolidine derivatives | Anti-HIV (CXCR4 antagonist) | 79 nM | [12] |

Case Studies: Pyrrolidine-Containing Drugs in the Clinic

Two prominent examples of recently approved drugs that feature a pyrrolidine moiety are Pacritinib and Futibatinib, both of which are kinase inhibitors used in cancer therapy.

Pacritinib: A JAK2/FLT3 Inhibitor

Pacritinib is an inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1][15] Dysregulation of the JAK-STAT signaling pathway is a key driver in myeloproliferative neoplasms.[16] Pacritinib's inhibition of JAK2 leads to the suppression of this pathway, reducing cell proliferation and inflammation.[3]

Futibatinib: An FGFR Inhibitor

Futibatinib is an irreversible inhibitor of fibroblast growth factor receptors (FGFRs) 1-4.[1][4] Aberrant FGFR signaling is implicated in various cancers, driving tumor cell proliferation and survival.[12][17] Futibatinib covalently binds to the FGFR kinase domain, leading to the inhibition of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways.[4][17]

Experimental Protocols for Bioactivity Assessment

Standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of novel pyrrolidine-containing compounds.

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][18]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to purple, insoluble formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[7]

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[14]

-

Incubation with MTT: Incubate the plate for 1.5 hours at 37°C.[14]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at a wavelength of 492 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Acetylcholinesterase Inhibition Assay: Ellman's Method

Ellman's method is a widely used, simple, and robust colorimetric assay for measuring acetylcholinesterase activity.[19][20]

Principle: The assay uses acetylthiocholine as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.[20][21] The rate of TNB formation is directly proportional to the AChE activity.

Detailed Protocol:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

DTNB Solution (10 mM in phosphate buffer).

-

Acetylthiocholine Iodide (ATCI) Solution (14 mM in deionized water, prepared fresh).

-

AChE Solution (e.g., 1 U/mL in phosphate buffer).

-

Test Compound Solutions (in a suitable solvent like DMSO).

-

-

Assay Procedure (in a 96-well plate):

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix and incubate for 10 minutes at 25°C.

-

Reaction Initiation: Add 10 µL of the ATCI solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

-

Data Analysis: Calculate the rate of reaction (ΔAbs/min). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Synthetic Strategies for Bioactive Pyrrolidines

The synthesis of pyrrolidine-containing compounds is a rich area of organic chemistry. One of the most powerful and widely used methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene.[22][23] This reaction allows for the stereoselective formation of highly substituted pyrrolidines.

A representative example is the synthesis of spiro[pyrrolidine-3,3'-oxindoles], a class of compounds with significant anticancer activity.

General Protocol for the Synthesis of Spiro[pyrrolidine-3,3'-oxindoles] via [3+2] Cycloaddition:

-

Generation of Azomethine Ylide: The azomethine ylide is typically generated in situ from the condensation of an isatin derivative with an α-amino acid (e.g., sarcosine or proline).

-

Cycloaddition Reaction: The generated azomethine ylide then undergoes a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile, such as a chalcone or another electron-deficient alkene.[5]

-

Reaction Conditions: The reaction is often carried out in a suitable solvent, such as methanol or ethanol, and may be promoted by heat or a catalyst (e.g., a silver catalyst).[5]

-

Purification: The resulting spiro[pyrrolidine-3,3'-oxindole] product is then purified using standard techniques such as recrystallization or column chromatography.

Conclusion and Future Perspectives

The pyrrolidine moiety continues to be a highly valuable and versatile scaffold in the design and development of novel therapeutic agents. Its unique structural features provide a framework for creating molecules with high potency, selectivity, and favorable pharmacokinetic properties. The diverse range of biological activities exhibited by pyrrolidine-containing compounds, from anticancer and enzyme inhibition to anti-inflammatory and antiviral effects, underscores the enduring importance of this privileged scaffold in medicinal chemistry. Future research will undoubtedly continue to explore the vast chemical space accessible from the pyrrolidine core, leading to the discovery of new and improved therapies for a wide range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. THE BLOCKADE OF JANUS KINASE-2 (JAK2) SIGNALING AMELIORATES MOUSE LIVER DAMAGE DUE TO ISCHEMIA AND REPERFUSION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 8. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 13. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cordis.europa.eu [cordis.europa.eu]

- 16. mdpi.com [mdpi.com]

- 17. lifesciences.danaher.com [lifesciences.danaher.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, a proposed synthesis protocol, and analytical methodologies for 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline, a compound of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrolidine scaffold in bioactive molecules.[1][2][3]

Core Compound Data

The fundamental molecular properties of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃F₃N₂ | [4] |

| Molecular Weight | 230.23 g/mol | [4] |

| CAS Number | 133184-80-2 | [4] |

Synthesis Methodology: Proposed Experimental Protocol

The synthesis of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline can be effectively achieved via a Buchwald-Hartwig amination reaction.[5][6][7] This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds.[5] The proposed protocol involves the coupling of an aryl halide with pyrrolidine.

Reaction Scheme:

A plausible synthetic route involves the reaction of 2-bromo-5-(trifluoromethyl)aniline with pyrrolidine, catalyzed by a palladium complex with a suitable phosphine ligand.

Materials and Reagents:

-

2-Bromo-5-(trifluoromethyl)aniline

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene, anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Experimental Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-(trifluoromethyl)aniline (1.0 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).

-

Addition of Reagents: Add sodium tert-butoxide (1.4 eq) to the flask. Evacuate and backfill the flask with the inert gas three times.

-

Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the addition of pyrrolidine (1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, as well as the methylene protons of the pyrrolidine ring. ¹⁹F NMR can be used to confirm the presence of the trifluoromethyl group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound.[8] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a common starting point for method development.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Workflow for the synthesis and analysis of the target compound.

Applications in Drug Discovery

The pyrrolidine ring is a key structural motif in many biologically active compounds and approved drugs, valued for its ability to introduce three-dimensionality into molecules.[1][2][3] Compounds containing the pyrrolidine scaffold have shown a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] Therefore, 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline represents a valuable building block for the synthesis of novel pharmaceutical candidates. The trifluoromethyl group can enhance metabolic stability and binding affinity.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

The Ascent of the Trifluoromethyl Group: A Technical Guide to the Discovery and History of Substituted Trifluoromethyl Anilines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the trifluoromethyl (CF₃) group into organic molecules has been a transformative event in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery and historical development of a pivotal class of fluorinated compounds: substituted trifluoromethyl anilines. We will detail the seminal synthetic methodologies, present key quantitative physicochemical and biological data, and elucidate the mechanisms of action of prominent drugs derived from these versatile scaffolds. This guide is designed to be a comprehensive resource, offering both historical context and practical experimental details for researchers in the field.

A Historical Perspective: From Curiosity to Cornerstone

The journey of trifluoromethyl anilines is intrinsically linked to the broader history of organofluorine chemistry. One of the earliest significant milestones was the work of Frédéric Swarts in the late 19th century, who developed methods for introducing fluorine into organic compounds using antimony fluorides. While not directly producing anilines, his work on the synthesis of benzotrifluoride from benzotrichloride laid the foundational chemistry for accessing trifluoromethylated aromatics.

The biological significance of the trifluoromethyl group began to be recognized in the mid-20th century. It was observed that the incorporation of this highly electronegative and lipophilic group could dramatically alter a molecule's properties, including its metabolic stability, binding affinity to biological targets, and bioavailability. This realization spurred chemists to develop new synthetic methods for the direct introduction of the CF₃ group onto aromatic rings, including anilines.

Early industrial-scale production of trifluoromethyl anilines often involved harsh reaction conditions. For instance, the synthesis of 4-(trifluoromethyl)aniline could be achieved through the reaction of p-chlorobenzotrifluoride with ammonia at high temperatures and pressures, often with low conversion rates[1]. A common laboratory and industrial route for the synthesis of trifluoromethyl anilines involves the nitration of benzotrifluoride followed by reduction. However, the nitration of benzotrifluoride predominantly yields the meta-isomer (around 90%), with smaller amounts of the ortho- (around 9%) and para-isomers (around 1%)[2]. This isomer distribution has historically made the meta-substituted trifluoromethyl anilines the most readily accessible.

Physicochemical Properties: The Impact of the Trifluoromethyl Group

The trifluoromethyl group exerts a strong electron-withdrawing inductive effect, which significantly influences the physicochemical properties of the aniline ring. This is most evident in the basicity (pKa) of the amino group and the lipophilicity (logP) of the molecule.

| Compound | Structure | pKa | logP |

| Aniline | 4.63 | 0.90 | |

| 2-(Trifluoromethyl)aniline | 1.10 | 2.32 | |

| 3-(Trifluoromethyl)aniline | 3.2 | 2.30 | |

| 4-(Trifluoromethyl)aniline | 2.75 | 2.36 |

Table 1: Physicochemical Properties of Trifluoromethylaniline Isomers. The pKa values refer to the acidity of the conjugate acid (anilinium ion). The electron-withdrawing trifluoromethyl group decreases the basicity of the aniline nitrogen, making it a weaker base compared to aniline. The logP values indicate increased lipophilicity with the introduction of the trifluoromethyl group. Data compiled from various sources.

Key Synthetic Methodologies: Experimental Protocols

The synthesis of substituted trifluoromethyl anilines has evolved from classical multi-step procedures to more efficient and direct modern methods. Below are detailed protocols for the synthesis of the three main positional isomers.

Synthesis of 2-(Trifluoromethyl)aniline

The synthesis of 2-(trifluoromethyl)aniline can be achieved through the reductive dechlorination of 2-trifluoromethyl-4-chloronitrobenzene.

Experimental Protocol:

-

Reaction Setup: In a stirred autoclave, dissolve 50 g of 2-nitro-5-chloro-trifluoromethylbenzene in 250 ml of methanol.

-

Addition of Reagents: Add 27 g of triethylamine and 5 g of palladium on carbon (5% by weight Pd) to the solution.

-

Hydrogenation: Pressurize the autoclave with hydrogen to 30 bar and heat to 50°C with stirring for 3 hours.

-

Work-up: After the reaction is complete, cool the mixture and filter to remove the catalyst. The majority of the solvent is distilled off under normal pressure.

-

Extraction and Purification: Add toluene to the residue, separate the toluene phase, and dry it. The final product is obtained by distillation, yielding 2-trifluoromethylaniline.[3][4]

Synthesis of 3-(Trifluoromethyl)aniline

As the major product of the nitration of benzotrifluoride, the synthesis of 3-(trifluoromethyl)aniline is a well-established industrial process.

Experimental Protocol:

-

Nitration: In a suitable reactor, add benzotrifluoride to a mixture of nitric acid and sulfuric acid at a controlled temperature to produce 3-nitrobenzotrifluoride as the major product.

-

Reduction: The resulting 3-nitrobenzotrifluoride is then reduced to 3-aminobenzotrifluoride (3-(trifluoromethyl)aniline) via catalytic hydrogenation. This is typically carried out using a catalyst such as palladium on carbon under a hydrogen atmosphere.

-

Purification: The crude product is then purified by distillation to yield 3-(trifluoromethyl)aniline.[5]

Synthesis of 4-(Trifluoromethyl)aniline

The synthesis of 4-(trifluoromethyl)aniline often requires strategies to overcome the unfavorable isomer distribution in the direct nitration of benzotrifluoride. One common method involves the reduction of 4-nitrobenzotrifluoride, which can be synthesized via several routes.

Experimental Protocol (from 4-nitrotrifluorobenzene):

-

Reaction Setup: In a reaction vessel, prepare a solution of 4-nitrotrifluorobenzene.

-

Reduction: The reduction can be carried out using various reducing agents. A classical method involves the use of stannous chloride (SnCl₂) in the presence of hydrochloric acid.

-

Work-up: After the reduction is complete, the reaction mixture is neutralized with a base, and the product is extracted with an organic solvent.

-

Purification: The organic layer is dried, and the solvent is removed to yield 4-(trifluoromethyl)aniline, which can be further purified by distillation or recrystallization.[5]

Biological Activity and Applications in Drug Discovery

The unique properties imparted by the trifluoromethyl group have made trifluoromethyl anilines valuable scaffolds in the design of pharmaceuticals and agrochemicals.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of substituted trifluoromethyl anilines. For example, 2-iodo-4-trifluoromethylaniline (ITFMA) and 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) have shown significant antibacterial and antibiofilm activity against pathogenic Vibrio species.[6][7]

| Compound | Organism | MIC (µg/mL) |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 |

| Vibrio harveyi | 50 | |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 |

| Vibrio harveyi | 100 |

Table 2: Minimum Inhibitory Concentration (MIC) of selected trifluoromethyl anilines against Vibrio species. Data from[6][7].

Anticancer Activity

The trifluoromethylaniline motif is present in numerous anticancer drugs. The cytotoxic effects of various derivatives have been evaluated against a range of cancer cell lines. While direct comparative data for the simple isomers is limited, numerous studies on more complex derivatives highlight the importance of this scaffold in oncology drug discovery.[2]

Signaling Pathways of Drugs Containing the Trifluoromethylaniline Scaffold

Several blockbuster drugs incorporate a substituted trifluoromethylaniline moiety. Understanding their mechanism of action provides insight into the utility of this chemical group in modulating biological pathways.

Leflunomide

Leflunomide is an immunosuppressive drug used in the treatment of rheumatoid arthritis. Its active metabolite, teriflunomide, contains a 4-(trifluoromethyl)aniline group. The primary mechanism of action of leflunomide is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[8][9] This inhibition leads to a decrease in the proliferation of rapidly dividing cells, such as lymphocytes, which are key players in the autoimmune response.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]

- 4. EP0038465A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]

- 5. US4582935A - Process for producing meta-aminobenzotrifluoride - Google Patents [patents.google.com]

- 6. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Review of 2-(Pyrrolidin-1-yl)anilines: Synthesis, Properties, and Applications

The 2-(pyrrolidin-1-yl)aniline scaffold is a significant structural motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. This technical guide provides an in-depth review of the synthesis, chemical properties, and therapeutic applications of this important class of molecules, tailored for researchers, scientists, and drug development professionals. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a versatile component in drug design, offering a three-dimensional structure that can effectively explore pharmacophore space.[1][2] Its derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antiviral properties.[3][4][5]

Core Chemical Properties

2-(Pyrrolidin-1-yl)aniline, with the chemical formula C₁₀H₁₄N₂, is an organic compound that serves as a crucial intermediate in organic synthesis.[6] It typically appears as a white or light yellow crystal with a melting point of 64-68 °C and a boiling point of 280 °C.[6] This compound is soluble in organic solvents like ethanol and acetone but insoluble in water.[6] The presence of the pyrrolidine ring can enhance a molecule's interaction with biological targets, influencing enzyme activity and receptor binding.[7]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂ | PubChem[8] |

| Molecular Weight | 162.23 g/mol | PubChem[8] |

| Melting Point | 64-68 °C | ChemBK[6] |

| Boiling Point | 280 °C | ChemBK[6] |

| IUPAC Name | 2-pyrrolidin-1-ylaniline | PubChem[8] |

| CAS Number | 21627-58-7 | PubChem[8] |

Synthesis and Experimental Protocols

The synthesis of 2-(pyrrolidin-1-yl)aniline and its derivatives is a key focus of research. A common method involves the reaction of aniline with pyrrolidine under alkaline catalysis.[6] Various synthetic strategies have been developed to create derivatives with diverse functionalities, often with the goal of enhancing biological activity.

General Experimental Protocol for Synthesis of Pyrrolidine Derivatives:

A common synthetic route for creating new pyrrolidine derivatives involves the condensation of N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with a substituted aniline.[3]

-

Reaction Setup: In a round-bottom flask, dissolve N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide and the desired substituted aniline in ethanol.

-

Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the final pyrrolidine derivative.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[3][4]

Applications in Drug Development

The 2-(pyrrolidin-1-yl)aniline scaffold is a cornerstone in the development of novel therapeutic agents, particularly in oncology and for inflammatory diseases.

Anticancer Activity:

Derivatives of this scaffold have been investigated as potent anticancer agents. For instance, certain 2-anilino triazolopyrimidines have been identified as tubulin polymerization inhibitors.[9] The substitution pattern on the aniline ring plays a crucial role in the antiproliferative activity of these compounds.[9] Similarly, diphenylamine-pyrrolidin-2-one-hydrazone derivatives have shown cytotoxicity against various cancer cell lines, including prostate and melanoma cancer cell lines.[10] Some of these compounds exhibited EC₅₀ values in the range of 2.5–20.2 µM.[10]

| Compound Type | Cancer Cell Line | Activity (IC₅₀/EC₅₀) | Reference |

| 2-Anilino Triazolopyrimidines | HCT-116 | 0.53 µM | [9] |

| Spirooxindole Analogs | A549 (Lung Cancer) | 1.2 µM and 3.48 µM | [11] |

| Diphenylamine-Pyrrolidinone-Hydrazones | PPC-1 (Prostate), IGR39 (Melanoma) | 2.5–20.2 µM | [10] |

| Indibulin Analogs | MCF-7 (Breast Cancer) | 7.5 µM | [12] |

Anti-inflammatory and Analgesic Activity:

New pyrrolidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic effects.[3][4] The mechanism of action for some of these compounds is believed to be through the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[4] In one study, synthesized derivatives were docked against COX-1 and COX-2 enzymes to predict their binding affinity.[3]

Other Therapeutic Areas:

The versatility of the 2-(pyrrolidin-1-yl)aniline scaffold extends to other therapeutic areas. For example, PF-04455242, a derivative, is a high-affinity antagonist for the κ-opioid receptor (KOR) and has shown potential for treating depression and addiction disorders.[13]

Conclusion

The 2-(pyrrolidin-1-yl)aniline core structure is a privileged scaffold in medicinal chemistry, providing a foundation for the development of a wide array of therapeutic agents.[14] Its unique structural and electronic properties allow for diverse chemical modifications, leading to compounds with potent and selective biological activities. Future research will likely continue to explore the vast chemical space around this scaffold, aiming to develop novel drugs with improved efficacy and safety profiles for a range of diseases, from cancer to neurological disorders. The ongoing investigation into the structure-activity relationships of these compounds will be crucial for guiding the design of the next generation of therapeutics.[2]

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. chembk.com [chembk.com]

- 7. Buy 2-Pyrrolidin-1-ylaniline dihydrochloride [smolecule.com]

- 8. 2-(Pyrrolidin-1-yl)aniline | C10H14N2 | CID 937501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Design, Synthesis and In Vitro Anti-Cancer Evaluation of Novel Derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3- yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. organicintermediate.com [organicintermediate.com]

Spectroscopic and Synthetic Profile of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic protocol for the compound 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline. Due to the limited availability of public experimental data for this specific molecule, this guide combines experimentally available mass spectrometry and infrared spectroscopy data with theoretically predicted Nuclear Magnetic Resonance (NMR) data. The predicted data is based on established spectroscopic principles and analysis of structurally related compounds. This document is intended to serve as a valuable resource for the identification, characterization, and synthesis of this compound in research and development settings.

Spectroscopic Data

The spectroscopic data for 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline (CAS No: 133184-80-2), also known as N-[2-Amino-4-(trifluoromethyl)phenyl]pyrrolidine, is summarized below.[1]

Mass Spectrometry

The mass spectrum of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline was obtained by electron ionization. The molecular ion and key fragments are presented in Table 1.

Table 1: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 230 | 100 | [M]+• |

| 211 | 40 | [M-F]+ |

| 161 | 85 | [M-C₄H₈N]+ |

| 145 | 30 | [M-C₄H₈N-NH₂]+ |

Data sourced from NIST/EPA/NIH Mass Spectral Library.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of the compound exhibits characteristic absorption bands corresponding to its functional groups. The key vibrational frequencies are detailed in Table 2.

Table 2: Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3470, 3380 | Strong | N-H stretching (primary amine) |

| 2970, 2880 | Medium | C-H stretching (aliphatic) |

| 1625 | Strong | N-H bending (primary amine) |

| 1520, 1470 | Strong | C=C stretching (aromatic ring) |

| 1330 | Very Strong | C-F stretching (trifluoromethyl group) |

| 1250 | Strong | C-N stretching (aromatic amine) |

| 1120 | Very Strong | C-F stretching (trifluoromethyl group) |

Data sourced from the NIST/EPA Gas-Phase Infrared Database.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted proton NMR spectrum is detailed in Table 3. The chemical shifts (δ) are referenced to tetramethylsilane (TMS).

Table 3: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.15 | d (J ≈ 2 Hz) | 1H | Ar-H (H-6) | The proton ortho to the trifluoromethyl group is expected to be a doublet due to coupling with H-4. |

| ~6.95 | dd (J ≈ 8, 2 Hz) | 1H | Ar-H (H-4) | This proton is coupled to both H-3 and H-6. |

| ~6.70 | d (J ≈ 8 Hz) | 1H | Ar-H (H-3) | The proton ortho to the pyrrolidinyl group is coupled to H-4. |

| ~4.50 | br s | 2H | -NH₂ | The amine protons typically appear as a broad singlet and their chemical shift is concentration and solvent dependent. |

| ~3.20 | t (J ≈ 7 Hz) | 4H | N-CH₂ (Pyrrolidine) | Protons on the carbons directly attached to the nitrogen of the pyrrolidine ring. |

| ~1.95 | m | 4H | CH₂-CH₂ (Pyrrolidine) | Protons on the other two carbons of the pyrrolidine ring. |

The predicted carbon-13 NMR spectrum is presented in Table 4, with chemical shifts (δ) referenced to TMS.

Table 4: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~145.0 | C-2 (Ar) | The carbon bearing the pyrrolidinyl group is expected to be significantly downfield. |

| ~140.0 | C-1 (Ar) | The carbon bearing the amino group. |

| ~125.0 (q, J ≈ 272 Hz) | -CF₃ | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. |

| ~122.0 (q, J ≈ 32 Hz) | C-5 (Ar) | The carbon bearing the trifluoromethyl group will show coupling to the fluorine atoms. |

| ~118.0 | C-6 (Ar) | Aromatic methine carbon. |

| ~115.0 | C-4 (Ar) | Aromatic methine carbon. |

| ~112.0 | C-3 (Ar) | Aromatic methine carbon. |

| ~52.0 | N-CH₂ (Pyrrolidine) | Pyrrolidine carbons attached to nitrogen. |

| ~26.0 | CH₂-CH₂ (Pyrrolidine) | The other two pyrrolidine carbons. |

Experimental Protocols

General Spectroscopic Methods

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃), and chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry : The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. The sample was introduced directly, and the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were recorded.

-

Infrared (IR) Spectroscopy : The gas-phase IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer.

Plausible Synthesis Protocol: Nucleophilic Aromatic Substitution

A common and effective method for the synthesis of N-aryl pyrrolidines is through a nucleophilic aromatic substitution (SNAr) reaction. This approach is particularly effective when the aromatic ring is activated by a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to a leaving group. A subsequent reduction of the nitro group yields the desired aniline.

Materials:

-

1-Fluoro-2-nitro-4-(trifluoromethyl)benzene

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂)

-

Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 1-(2-Nitro-5-(trifluoromethyl)phenyl)pyrrolidine

-

To a solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2-nitro-5-(trifluoromethyl)phenyl)pyrrolidine.

Step 2: Reduction of the Nitro Group

-

Dissolve the product from Step 1 in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux (approximately 80 °C) and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline via nucleophilic aromatic substitution followed by nitro group reduction.

Caption: Synthetic pathway for 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline.

Disclaimer: The NMR data provided is predictive and should be confirmed by experimental analysis. The synthesis protocol is a plausible route based on established chemical principles and may require optimization.

References

Methodological & Application

Synthesis Protocol for 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

Introduction

This document provides a detailed synthesis protocol for 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline, a valuable substituted aniline derivative for researchers, scientists, and drug development professionals. Substituted anilines are important scaffolds in medicinal chemistry and materials science. The described method utilizes a palladium-catalyzed Buchwald-Hartwig amination, a robust and widely used cross-coupling reaction for the formation of C-N bonds.[1] This protocol outlines the reaction of 2-bromo-4-(trifluoromethyl)aniline with pyrrolidine, offering a reliable pathway to the desired product.

Reaction Principle

The synthesis of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline is achieved via a Buchwald-Hartwig amination. This reaction involves the palladium-catalyzed coupling of an aryl halide (2-bromo-4-(trifluoromethyl)aniline) with a primary or secondary amine (pyrrolidine) in the presence of a phosphine ligand and a base. The catalytic cycle is generally understood to proceed through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine to form a palladium-amido intermediate. Subsequent reductive elimination yields the desired N-aryl amine product and regenerates the active Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high reaction efficiency.

Experimental Protocol

Materials:

-

2-Bromo-4-(trifluoromethyl)aniline

-

Pyrrolidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium Carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Schlenk tube or other suitable reaction vessel for inert atmosphere

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle/oil bath